molecular formula C14H15N3O2 B2390049 N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide CAS No. 2034362-06-4

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide

Cat. No.: B2390049
CAS No.: 2034362-06-4
M. Wt: 257.293
InChI Key: OXTIYPLLUCFADK-UHFFFAOYSA-N
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Description

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C14H15N3O2, and it has a molecular weight of 257.293.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide typically involves the reaction of 6-methoxy-4-pyrimidinecarboxylic acid with benzylamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The purification process may involve crystallization or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-methoxy-N-ethylpyrimidine-4-carboxamide
  • N-benzyl-6-methoxy-N-propylpyrimidine-4-carboxamide
  • N-benzyl-6-methoxy-N-butylpyrimidine-4-carboxamide

Uniqueness

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methoxy groups enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-benzyl-6-methoxy-N-methylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-17(9-11-6-4-3-5-7-11)14(18)12-8-13(19-2)16-10-15-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTIYPLLUCFADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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